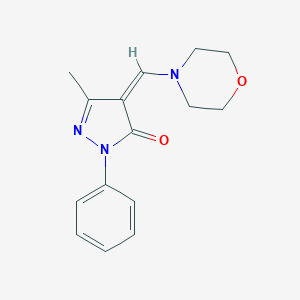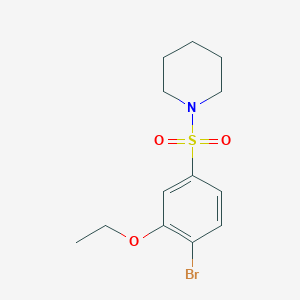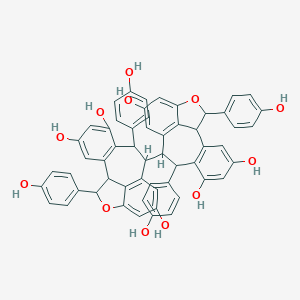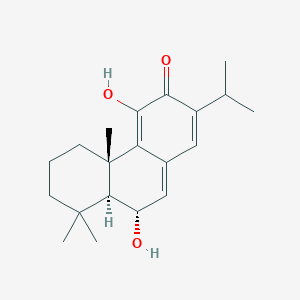
Taxodone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taxodone is a natural product that is extracted from the leaves of Taxus wallichiana, which is a coniferous tree found in the Himalayan region. Taxodone has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It is a complex molecule with a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
1. Anti-melanogenesis and Anti-diabetic Potential
Taxodone, a diterpenoid compound isolated from Metasequoia glyptostroboides, has shown potential in inhibiting tyrosinase and α-glucosidase enzymes. These properties suggest its use as a skin whitening agent and for treating diabetes mellitus type II-related disorders (Bajpai & Kang, 2015).
2. Antibacterial Effect
Taxodone has demonstrated significant antibacterial effects against various foodborne pathogenic bacteria. This finding indicates its potential as an antibacterial agent in the food industry, especially for inhibiting the growth of foodborne pathogens (Bajpai & Kang, 2010).
3. Antimicrobial Activity Against Virulence Factors
In a study evaluating abietane diterpenoids from Salvia austriaca, taxodone was found to significantly inhibit microbial adhesion and biofilm formation. It also limited staphylococcal survival in human blood and inhibited Candida albicans germ tube formation, suggesting its potential as a complement in classic antibiotic therapy (Sadowska et al., 2016).
4. Antimycotic Potential Against Candida Species
Taxodone has shown promising antimycotic effects against pathogenic and clinical isolates of Candida species. This suggests its medicinal significance and therapeutic value in treating fungal infections (Bajpai, Park, & Kang, 2015).
5. Cytotoxic Activity Against Cancer Cell Lines
Abietane diterpenoids, including taxodone, from Salvia pachyphylla and S. clevelandii have been studied for their cytotoxic activity against human cancer cell lines, indicating their potential role in cancer treatment (Guerrero et al., 2006).
6. Application in Chemotherapy
Taxodone, along with other natural products like Taxol, has been recognized for its role in chemotherapy, particularly in the treatment of various cancer types. Its mechanism involves the stabilization of microtubules, crucial for cancer cell growth inhibition (Weaver, 2014).
properties
CAS RN |
19039-02-2 |
|---|---|
Molecular Formula |
C13H18N3OP |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4bS,8aS,9S)-4,9-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)13-9-12-10-14(21)18-19(3,4)7-6-8-20(18,5)15(12)17(23)16(13)22/h9-11,14,18,21,23H,6-8H2,1-5H3/t14-,18-,20+/m0/s1 |
InChI Key |
QEAIMIKGLGBTSA-ADLFWFRXSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C[C@@H]([C@@H]3[C@@](C2=C(C1=O)O)(CCCC3(C)C)C)O |
SMILES |
CC(C)C1=CC2=CC(C3C(CCCC3(C2=C(C1=O)O)C)(C)C)O |
Canonical SMILES |
CC(C)C1=CC2=CC(C3C(CCCC3(C2=C(C1=O)O)C)(C)C)O |
synonyms |
taxodone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





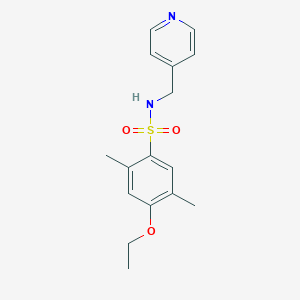
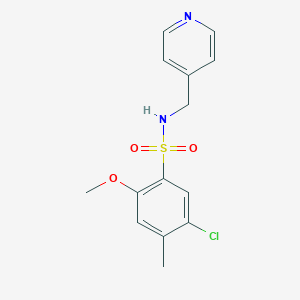

![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
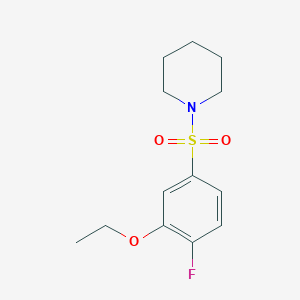
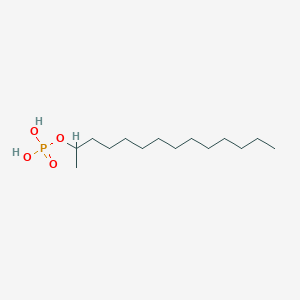
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

